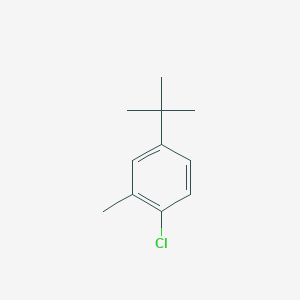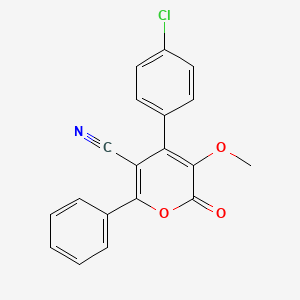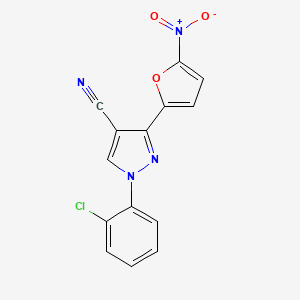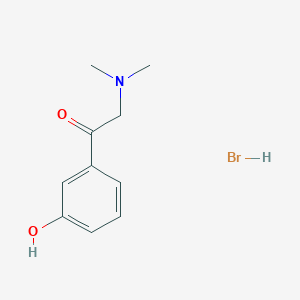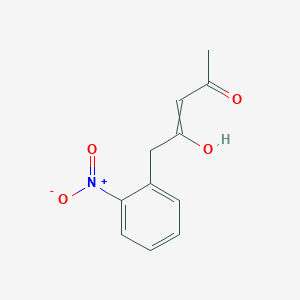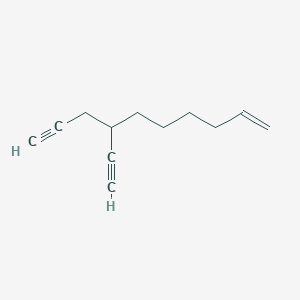
2,3-Diethoxy-1,4-dinitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethoxy-1,4-dinitrobutane: is an organic compound characterized by the presence of two ethoxy groups and two nitro groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxy-1,4-dinitrobutane typically involves the nitration of 2,3-diethoxybutane. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethoxy-1,4-dinitrobutane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2,3-Diamino-1,4-dinitrobutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: 2,3-Diethoxy-1,4-dinitrobutane is used as a precursor in the synthesis of more complex organic molecules
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Diethoxy-1,4-dinitrobutane involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro groups can participate in redox reactions, while the ethoxy groups can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with methyl groups instead of ethoxy groups.
1,4-Dinitrobutane: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
2,3-Dimethoxy-1,4-dinitrobutane: Contains methoxy groups instead of ethoxy groups, affecting its solubility and reactivity.
Uniqueness: 2,3-Diethoxy-1,4-dinitrobutane is unique due to the presence of both ethoxy and nitro groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
61580-45-8 |
|---|---|
Molecular Formula |
C8H16N2O6 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2,3-diethoxy-1,4-dinitrobutane |
InChI |
InChI=1S/C8H16N2O6/c1-3-15-7(5-9(11)12)8(16-4-2)6-10(13)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
HAIHNAXJZXIBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C[N+](=O)[O-])C(C[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


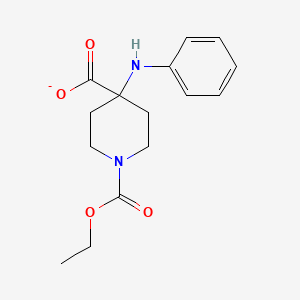
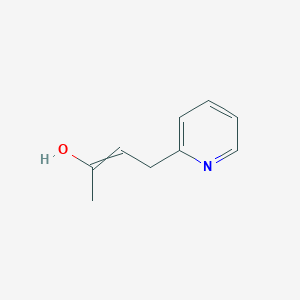
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)


![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
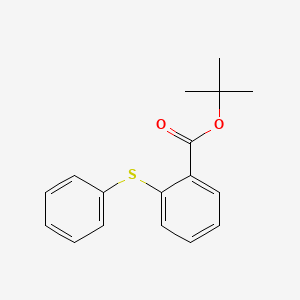
![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)
